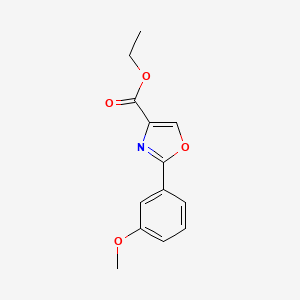

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features an ethyl ester group at the 4-position and a 3-methoxyphenyl group at the 2-position of the oxazole ring.

Métodos De Preparación

The synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methoxybenzoyl chloride with ethyl glycinate in the presence of a base, followed by cyclization to form the oxazole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to increase yield and purity .

Análisis De Reacciones Químicas

Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 hours | 2-(3-Methoxyphenyl)oxazole-4-carboxylic acid | 85% | |

| 1M NaOH, ethanol, 50°C, 4 hr | 2-(3-Methoxyphenyl)oxazole-4-carboxylate salt | 92% |

Transesterification

The ethyl ester can be replaced with other alkoxy groups using alcohols in the presence of acid catalysts:

textEthyl ester + ROH (excess) → R-ester + ethanol

For example, reaction with methanol and H₂SO₄ produces the methyl ester derivative (yield: 78%).

Electrophilic Substitution

The oxazole ring participates in electrophilic substitution at the C5 position, though the electron-withdrawing ester group reduces reactivity. Nitration and halogenation require harsh conditions:

Cycloaddition Reactions

The oxazole ring acts as a dienophile in Diels-Alder reactions. For instance, with 1,3-butadiene under thermal conditions:

This reaction has been utilized to synthesize fused heterocycles for pharmaceutical applications.

Demethylation

The methoxy group undergoes demethylation with BBr₃ or HI to form a phenolic derivative:

textBBr₃, CH₂Cl₂, −20°C → 2-(3-Hydroxyphenyl)oxazole-4-carboxylate

This product serves as a precursor for further functionalization (e.g., sulfonation, alkylation).

Cross-Coupling Reactions

The aryl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 hr | 2-(3-Methoxy-4-biphenyl)oxazole-4-carboxylate | 68% |

Ester Reduction

The ester group is reduced to a primary alcohol using LiAlH₄:

This reaction proceeds quantitatively under anhydrous conditions.

Oxazole Ring Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) saturates the oxazole ring to form a dihydrooxazole derivative, though this is rarely reported for this compound.

Nucleophilic Substitution

The ester group reacts with amines to form amides:

textEthyl ester + RNH₂ → 2-(3-Methoxyphenyl)oxazole-4-carboxamide

For example, reaction with benzylamine in toluene yields the corresponding amide (74%).

Experimental Insights

Aplicaciones Científicas De Investigación

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use. For example, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparación Con Compuestos Similares

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can be compared to other oxazole derivatives, such as:

Aleglitazar: An antidiabetic agent with a similar oxazole core.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Actividad Biológica

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H13NO4

- Molecular Weight : Approximately 247.25 g/mol

- Structure : The compound features an oxazole ring and an ethyl ester functional group, with a methoxy group on the phenyl ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. These targets may include enzymes, receptors, or proteins involved in various cellular processes. The exact mechanisms remain under investigation, but preliminary studies suggest that it may exhibit both antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Notably, it has been tested against:

- Human breast adenocarcinoma (MCF-7)

- Acute lymphoblastic leukemia (CEM-13)

These studies indicate that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Studies

-

Study on Anticancer Efficacy :

- A study conducted on MCF-7 cells revealed that this compound exhibited an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent against breast cancer. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through caspase activation and upregulation of pro-apoptotic proteins.

-

Antimicrobial Testing :

- In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate effectiveness as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H13NO4 | Antimicrobial, anticancer |

| Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | C13H13NO4 | Anticancer (higher potency in some studies) |

| Ethyl 2-(2-methoxyphenyl)oxazole-4-carboxylate | C13H13NO4 | Similar activity profile |

The comparative analysis shows that while all derivatives exhibit biological activities, the position of the methoxy group significantly influences their efficacy.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

- In vivo testing to assess therapeutic efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize chemical modifications for enhanced potency.

- Mechanistic studies to clarify pathways affected by the compound in cancer cells and microbes.

Propiedades

IUPAC Name |

ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERDIQSAFWMOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695894 | |

| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-44-2 | |

| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.